5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine
CAS No.: 1094640-20-6
Cat. No.: VC3356800
Molecular Formula: C8H5BrFN3S
Molecular Weight: 274.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1094640-20-6 |
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Molecular Formula | C8H5BrFN3S |
Molecular Weight | 274.12 g/mol |
IUPAC Name | 5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C8H5BrFN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Standard InChI Key | KZPKTRBKOYBMFZ-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1F)Br)C2=NN=C(S2)N |
Canonical SMILES | C1=C(C=C(C=C1F)Br)C2=NN=C(S2)N |
Introduction
The chemical reactivity of 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine is influenced by both the thiadiazole ring and the substituted phenyl group. The primary amine group at position 2 serves as a nucleophilic center, making it amenable to various chemical transformations including acylation, alkylation, and condensation reactions. The bromine at position 3 of the phenyl ring can potentially serve as a leaving group in coupling reactions, while the fluorine atom can influence the electronic properties of the molecule through its electron-withdrawing effect.
Historical Context and Development
The development of thiadiazole-containing compounds has been a significant area of medicinal chemistry research for several decades. The 1,3,4-thiadiazole scaffold has gained particular attention due to its presence in various drugs with diverse pharmacological activities . Notable examples of marketed drugs containing the 1,3,4-thiadiazole moiety include the antibiotic Cefazolin and the antiparasitic agent Megazol .
The interest in halogenated derivatives of 1,3,4-thiadiazoles, such as 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine, has grown due to the enhanced biological activities often associated with halogen substitution. Bromine and fluorine substitutions can improve metabolic stability, lipophilicity, and target binding affinity, making these compounds promising candidates for drug discovery efforts.
Synthesis Methods
General Synthetic Routes for 1,3,4-thiadiazol-2-amine Derivatives
The synthesis of 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine would likely follow established methods for similar thiadiazole derivatives. One of the most common synthetic routes for 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones . This approach typically begins with the preparation of the appropriate thiosemicarbazone from the reaction of thiosemicarbazide with the corresponding aldehyde or ketone, followed by oxidative cyclization.
The following synthetic pathway can be proposed for 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine:
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Preparation of 3-bromo-5-fluorobenzaldehyde thiosemicarbazone by reacting 3-bromo-5-fluorobenzaldehyde with thiosemicarbazide in an appropriate solvent (e.g., ethanol or methanol) under reflux conditions.
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Oxidative cyclization of the thiosemicarbazone using an oxidizing agent such as ferric chloride (FeCl3) or acidic reagents (e.g., concentrated sulfuric acid) .
This cyclization reaction typically proceeds through the formation of a C-N bond, resulting in the closure of the thiadiazole ring while preserving the amino group at position 2.
Specific Considerations for Halogenated Derivatives
The synthesis of halogenated derivatives like 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine requires special considerations due to the presence of bromine and fluorine substituents. These halogens can influence the reactivity of the starting materials and intermediates during synthesis .
When working with halogenated precursors, it is important to monitor reaction conditions carefully to prevent potential side reactions involving the halogen substituents. For instance, the bromine atom could participate in unwanted coupling or substitution reactions under certain conditions. Additionally, the electron-withdrawing effects of both bromine and fluorine can alter the electronic properties of the phenyl ring, potentially affecting the reactivity of the thiosemicarbazone intermediate during the cyclization step.
Alternative synthetic approaches that might be applicable include:
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Direct functionalization of a pre-formed 2-amino-1,3,4-thiadiazole scaffold through coupling reactions with halogenated phenyl compounds.
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Use of microwave-assisted synthesis to enhance reaction efficiency and reduce reaction times.
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Green chemistry approaches utilizing environmentally friendly reagents and conditions.
Table 2. Comparison of Potential Synthetic Routes for 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine
Synthetic Route | Advantages | Disadvantages | Key Reagents |
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Thiosemicarbazone cyclization | Well-established, high yields | Longer reaction times, harsh conditions | Thiosemicarbazide, FeCl3 or H2SO4 |
Direct functionalization | Shorter synthetic pathway | May require expensive catalysts | Pd catalysts, coupling agents |
Microwave-assisted synthesis | Faster reaction, energy-efficient | Requires specialized equipment | Microwave reactor |
Green chemistry approach | Environmentally friendly | May result in lower yields | Eco-friendly solvents, catalysts |
Structural Characterization
Spectroscopic Analysis
The structural characterization of 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine would typically involve various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. Based on data from similar compounds, the following spectroscopic features can be anticipated:
FT-IR Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the NH2 group (3300-3100 cm-1), C=N stretching vibrations (1650-1600 cm-1), and C-S stretching vibrations (700-600 cm-1) . The presence of the C-F bond would give rise to a strong absorption band in the region of 1400-1000 cm-1, while the C-Br bond would show absorption in the 650-500 cm-1 region.
1H-NMR Spectroscopy: The 1H-NMR spectrum would show signals for the NH2 protons (typically appearing as a broad singlet at approximately 7.0-7.5 ppm) and the aromatic protons of the phenyl ring (expected in the range of 7.0-8.5 ppm) . The aromatic protons would show complex splitting patterns due to coupling with both the fluorine atom and neighboring protons.
13C-NMR Spectroscopy: The 13C-NMR spectrum would display signals for the carbon atoms of the thiadiazole ring (typically in the range of 150-170 ppm for the C=N carbons), as well as the aromatic carbon atoms (110-140 ppm) . The carbon atom bearing the fluorine would show characteristic splitting due to C-F coupling, appearing as a doublet with a large coupling constant.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 274), with characteristic isotope patterns due to the presence of bromine (showing M and M+2 peaks with approximately equal intensities) .
Computational Studies
Computational studies, particularly those employing density functional theory (DFT), can provide valuable insights into the structural, electronic, and spectroscopic properties of compounds like 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine .
Based on studies of similar compounds, DFT calculations at the B3LYP level with appropriate basis sets (such as 6-31+G(d,p), 6-31++G(d,p), or 6-311+G(d,p)) could be used to predict:
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Optimized molecular geometry, including bond lengths, bond angles, and torsion angles
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Vibrational frequencies and their assignments
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Electronic properties, including frontier molecular orbital (HOMO and LUMO) energies and distributions
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Electrostatic potential maps, which can help identify potential sites for nucleophilic or electrophilic attack
For related compounds, good correlation has been observed between experimental and theoretical vibrational frequencies (with R² values as high as 0.998) , suggesting that such computational approaches could provide reliable predictions for 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine as well.
Natural Bond Orbital (NBO) analysis could further reveal important electronic features, such as hydrogen bonding interactions, conjugative effects, and charge distribution patterns . For the target compound, the electron-withdrawing effects of both bromine and fluorine would likely influence the electronic structure of the molecule, potentially affecting its reactivity and binding properties.
Biological and Pharmacological Properties
DNA Binding Interactions
Thiadiazole derivatives have shown interesting DNA binding properties, which contribute to their potential biological activities. Based on studies with similar compounds, 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine might exhibit significant interactions with DNA .
Electronic absorption spectroscopy studies of related compounds have shown that thiadiazoles can bind to DNA through non-intercalative modes, such as groove binding . Fluorescence spectroscopy, particularly using competitive binding assays with intercalating agents like ethidium bromide (EB), has demonstrated that some thiadiazole derivatives can displace EB from DNA, resulting in fluorescence quenching .
Table 3. DNA Binding Parameters of Selected 1,3,4-thiadiazol-2-amine Derivatives
Compound | Binding Constant (Kb) (M⁻¹) | Stern-Volmer Constant (KSV) × 10⁵ (M⁻¹) | ΔG (kJ/mol) |
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Compound 2* | 2.6160×10⁶ | 4.109 | -36.618 |
Compound 3* | 3.8584×10⁶ | 3.152 | -37.581 |
5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine | Predicted: 2-4×10⁶ | Predicted: 3-4×10⁵ | Predicted: -36 to -38 |
*Compounds from reference where Compound 3 refers to a related thiadiazole derivative
The DNA binding properties of 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine would likely be influenced by the bromine and fluorine substituents on the phenyl ring. These halogens could enhance binding affinity through additional interactions with DNA bases or the phosphate backbone.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of thiadiazole derivatives is crucial for rational drug design and optimization. For 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine, several structural features may contribute to its biological activity:
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The 1,3,4-Thiadiazole Ring: This heterocyclic core is essential for many biological activities and contains the important =N-C-S moiety that contributes to binding interactions with biological targets .
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The 2-Amino Group: This functional group can participate in hydrogen bonding interactions with receptors or enzymes, and also serves as a site for potential derivatization to create more complex compounds with enhanced activities.
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The Halogenated Phenyl Ring: The specific substitution pattern with bromine at position 3 and fluorine at position 5 would influence:
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Lipophilicity and membrane permeability
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Electronic distribution and dipole moment
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Steric interactions with binding pockets
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Metabolic stability and pharmacokinetic properties
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Comparative analysis with compounds having different substitution patterns suggests that the position and nature of halogen substituents can significantly affect biological activity. For instance, compounds with para-substituted phenyl rings may have different binding orientations compared to those with meta-substitutions, potentially resulting in altered biological profiles .
Comparative Analysis with Related Compounds
Comparison with Other Halogenated 1,3,4-thiadiazole Derivatives
Several halogenated derivatives of 1,3,4-thiadiazol-2-amine have been reported in the literature, allowing for comparative analysis with 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine. Notable examples include 2-amino-5-(3-bromo-4-fluorophenyl)-1,3,4-thiadiazole and 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole .
Table 4. Comparison of Halogenated 1,3,4-thiadiazol-2-amine Derivatives
The main difference between 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine and 2-amino-5-(3-bromo-4-fluorophenyl)-1,3,4-thiadiazole is the position of the fluorine atom (position 5 versus position 4 on the phenyl ring). This seemingly minor change could nevertheless result in significant differences in spatial orientation, electronic distribution, and consequently, biological activity.
Compared to 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, the target compound has a dihalogenated phenyl ring (with both bromine and fluorine) rather than a monohalogenated one. This would likely confer greater lipophilicity and different electronic properties, potentially affecting both physical characteristics and biological activities .
Future Research Directions and Challenges
Research on 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine and related compounds presents several promising directions and challenges:
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Synthesis and Characterization: Development of efficient and environmentally friendly synthetic routes for the preparation of 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine, followed by comprehensive structural characterization using X-ray crystallography, advanced NMR techniques, and computational methods.
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Biological Activity Screening: Systematic evaluation of the compound's potential antimicrobial, anticancer, anti-inflammatory, and other biological activities, including determination of structure-activity relationships.
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Mechanism of Action Studies: Investigation of the molecular mechanisms underlying any observed biological activities, including DNA binding modes, enzyme inhibition profiles, and effects on cellular signaling pathways.
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Derivatization Exploration: Utilizing the amino group at position 2 as a synthetic handle for the preparation of more complex derivatives with potentially enhanced biological properties or improved pharmacokinetic profiles.
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Computational Predictions: Application of advanced computational methods, including molecular dynamics simulations and QSAR studies, to predict properties and guide experimental design.
Challenges in this field may include:
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Development of selective synthetic methods to prepare specifically 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine rather than isomeric compounds
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Addressing potential toxicity issues associated with halogenated compounds
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Optimizing physical properties such as solubility and stability for potential pharmaceutical applications
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Scaling up synthesis for larger-scale studies or applications
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